6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves multiple steps, including the protection of hydroxy groups using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. This method allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the Fmoc group, are common.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has several scientific research applications:
Protection of Hydroxy-groups: The Fmoc group is used to protect hydroxy groups in various synthetic pathways, demonstrating its utility in complex molecule synthesis, such as in the synthesis of oligonucleotides or peptides.
Synthesis of Potassium-competitive Acid Blockers: Compounds incorporating the core structure have been synthesized and evaluated for their role as potassium-competitive acid blockers (P-CABs), which are crucial for gastric acid secretion.
Fluorescence Origin in Carbon Dots: Research has identified organic fluorophores, structurally similar to the compound of interest, as the primary sources of fluorescence in carbon dots (CDs).
Antibacterial Activity: Tetracyclic pyridone carboxylic acids, bearing structural resemblance, have been synthesized and found to possess notable antibacterial activity.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of potassium-competitive acid blockers, the compound inhibits H+/K±ATPase, which is crucial for gastric acid secretion. The Fmoc group also plays a significant role in protecting hydroxy groups during synthetic pathways.
Comparison with Similar Compounds
Similar compounds include:
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-glutamine
- 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-hexadecanoic acid
These compounds share structural similarities but differ in their specific applications and properties. The unique structure of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid, particularly the presence of the pyrazolo[3,4-c]pyridine core, distinguishes it from other related compounds.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)18-10-25(11-20-17(18)9-23-24-20)22(28)29-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-9,18-19H,10-12H2,(H,23,24)(H,26,27) |
InChI Key |
CZBUQSWFKAWDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NN=C2)C(=O)O |
Origin of Product |
United States |
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